molecular formula C15H18N2O3S2 B2455994 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine CAS No. 1797157-61-9

2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2455994
CAS No.: 1797157-61-9
M. Wt: 338.44
InChI Key: AITUZXLKKRCTAH-UHFFFAOYSA-N
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Description

2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and a thiophene-sulfonyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach is to start with 2-methylpyridine, which undergoes a series of reactions including sulfonylation and piperidine substitution. The thiophene-sulfonyl group is introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride under basic conditions. The piperidine ring is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine: can be compared to other pyridine derivatives with similar substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-12-4-2-5-14(16-12)20-13-7-9-17(10-8-13)22(18,19)15-6-3-11-21-15/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITUZXLKKRCTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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